2-Methoxy-1,10-phenanthroline
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Overview
Description
2-Methoxy-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocyclic compound This compound is known for its versatile applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,10-phenanthroline typically involves the modification of 1,10-phenanthroline. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent . The methoxy group can be introduced through subsequent methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents as catalysts has been explored to improve the efficiency and environmental impact of the Skraup reaction . This method offers a greener alternative to traditional synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Methoxy-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-1,10-phenanthroline involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. For example, its interaction with zinc metalloproteinases inhibits their activity by removing the essential metal ion . This property is exploited in its antimicrobial and anticancer applications.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
4,7-Dimethoxy-1,10-phenanthroline: Another derivative with enhanced solubility and reactivity.
2,9-Dimethyl-1,10-phenanthroline: Known for its use in the synthesis of metal complexes with unique properties.
Uniqueness: 2-Methoxy-1,10-phenanthroline is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its parent compound. This modification allows for more diverse applications in various fields .
Properties
IUPAC Name |
2-methoxy-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-11-7-6-10-5-4-9-3-2-8-14-12(9)13(10)15-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXCLIYJQIBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326670 |
Source
|
Record name | 2-methoxy-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-16-0 |
Source
|
Record name | 2-methoxy-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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